molecular formula C32H48O4 B14705291 Ergosterol hydrogen succinate CAS No. 14884-92-5

Ergosterol hydrogen succinate

Cat. No.: B14705291
CAS No.: 14884-92-5
M. Wt: 496.7 g/mol
InChI Key: DGRKFKQXESLUJC-BQYQJAHWSA-N
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Description

Ergosterol hydrogen succinate is a chemically modified derivative of ergosterol, the predominant sterol found in fungal cell membranes. In fungi, ergosterol is a critical component that maintains membrane integrity, fluidity, and permeability, and it also regulates the activity of membrane-bound enzymes . This hydrogen succinate ester form is designed for specific research applications, particularly where improved solubility or functionalization for experimental procedures is required. The primary research value of this compound lies in the study of fungal cell biology and the development of antifungal agents. The ergosterol biosynthesis pathway is a major target for numerous antifungal drugs . Azole-class antifungals, for example, inhibit the enzyme lanosterol 14-α-demethylase (ERG11), while polyenes like amphotericin B directly bind to ergosterol in the membrane, disrupting its function . Furthermore, ergosterol itself acts as a provitamin, converting to vitamin D2 upon exposure to ultraviolet light . Researchers can utilize this compound to probe sterol metabolism, investigate membrane dynamics, and explore mechanisms of drug resistance in pathogenic fungi. Its modified structure may also facilitate its use in creating assay probes or in studies concerning sterol transport and trafficking within fungal cells. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

14884-92-5

Molecular Formula

C32H48O4

Molecular Weight

496.7 g/mol

IUPAC Name

4-[[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C32H48O4/c1-20(2)21(3)7-8-22(4)26-11-12-27-25-10-9-23-19-24(36-30(35)14-13-29(33)34)15-17-31(23,5)28(25)16-18-32(26,27)6/h7-10,20-22,24,26-28H,11-19H2,1-6H3,(H,33,34)/b8-7+

InChI Key

DGRKFKQXESLUJC-BQYQJAHWSA-N

Isomeric SMILES

CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Pathways

Laboratory Synthesis of Ergosterol (B1671047) Hydrogen Succinate (B1194679)

The creation of ergosterol hydrogen succinate in a laboratory setting is primarily achieved through the chemical modification of ergosterol.

Esterification Reactions of Ergosterol with Succinic Anhydride (B1165640)

The most common method for synthesizing this compound is through the esterification of ergosterol with succinic anhydride. This reaction involves the hydroxyl group of ergosterol attacking the electrophilic carbonyl carbon of succinic anhydride, leading to the formation of a monoester. The use of succinic anhydride is advantageous as it readily reacts with alcohols to form the desired succinate ester.

Catalytic Conditions and Reaction Optimization

To facilitate the esterification process, a catalyst is typically employed. Bases such as pyridine (B92270) or triethylamine (B128534) are commonly used to catalyze the reaction, which is often carried out under reflux conditions to ensure the reaction proceeds to completion. The optimization of reaction conditions, including temperature, reaction time, and the molar ratio of reactants, is crucial for maximizing the yield and purity of the final product. For instance, increasing the molar ratio of succinic anhydride to ergosterol can shift the reaction equilibrium towards the formation of the desired ester.

In some cases, for sterically hindered alcohols, the Steglich esterification method can be employed. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. stackexchange.com

Purification Techniques for Academic Research Purity

Following the synthesis, purification of this compound is essential to achieve the high purity required for academic research. Column chromatography is a standard technique used for this purpose. The crude reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and a suitable solvent system is used to separate the desired product from unreacted starting materials and byproducts.

High-performance liquid chromatography (HPLC) is another powerful technique that can be used for both the purification and analysis of this compound. nih.gov This method offers high resolution and is capable of separating closely related compounds. For larger scale purifications, high-speed counter-current chromatography (HSCCC) has been shown to be an effective method for separating and purifying sterols like ergosterol. nih.govresearchgate.net

Chemical Reactivity of this compound and Related Sterols

The chemical behavior of this compound is largely dictated by the presence of the sterol backbone with its characteristic double bonds and the succinate ester group.

Analysis of Oxidation Pathways and Biologically Relevant Oxidized Derivatives

The ergosterol moiety in this compound is susceptible to oxidation, particularly at the double bonds within the ring system (C5-C6, C7-C8) and the side chain (C22-C23). This oxidation can be initiated by various factors, including exposure to UV light (photooxidation) or the presence of oxidizing agents like hydrogen peroxide and potassium permanganate. Such reactions can lead to the formation of various oxidized derivatives, including ergosterol peroxide. In biological systems, enzymes such as cytochrome P450 can also be involved in the oxidation of sterols. The study of these oxidation pathways is crucial for understanding the stability and potential biological activity of this compound.

Substitution Reactions for Derivatization in Research Applications

This compound, a derivative of the primary fungal sterol ergosterol, possesses two key reactive sites amenable to substitution reactions for the development of novel derivatives in research: the steroidal backbone, particularly the B-ring and side chain, and the free carboxylic acid group of the succinate moiety. The C-3 hydroxyl group of ergosterol is already esterified with succinic acid, precluding direct substitution at this position but opening avenues for modifications at other sites.

Substitution reactions involving this compound are primarily aimed at creating a diverse library of compounds for biological screening. These modifications can significantly alter the molecule's polarity, solubility, and interaction with biological targets. Research in this area often focuses on introducing new functional groups to enhance or explore novel therapeutic activities.

Derivatization via the Succinate Carboxylic Acid Group

The terminal carboxylic acid of the succinate ester provides a versatile handle for a variety of substitution reactions, most notably nucleophilic acyl substitution. This allows for the coupling of various molecules, including amines, alcohols, and other nucleophiles, to the ergosterol scaffold.

One of the most common derivatization strategies is the formation of amides. This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. This reaction proceeds through a highly reactive O-acylisourea intermediate that is readily displaced by the amine nucleophile to form a stable amide bond. This method is widely used for derivatizing small biological carboxylic acids due to its mild and aqueous-compatible reaction conditions. nih.gov

In a research context, a variety of amines can be utilized to synthesize a library of this compound amides. For instance, coupling with amino acids would yield peptide conjugates, while reaction with fluorescently-tagged amines could produce probes for cellular localization studies. The general scheme for this derivatization is presented below:

This compound + R-NH₂ --(EDC)--> Ergosterol-Succinate-NH-R

Substitution Reactions on the Ergosterol Ring System and Side Chain

While the C-3 position is occupied, the ergosterol ring system and its side chain contain several sites that can undergo substitution or addition-elimination reactions that result in a net substitution pattern.

The conjugated diene system in Ring B (C5=C6 and C7=C8) is a key site for chemical modifications. While not a classical substitution, Diels-Alder reactions at this site, followed by further transformations, can lead to substituted B-ring analogs. For instance, the cycloaddition of ergosterol acetate (B1210297) with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) has been used as a starting point for creating modified ergostane (B1235598) derivatives. unisi.it A similar strategy could be applied to this compound.

Furthermore, the synthesis of ergosterol B-isomers has been achieved through a regiocontrolled process involving the formation of intermediate trienoltriflates, which are subsequently subjected to substitution. wustl.edu This highlights the potential for creating a variety of B-ring substituted ergosterol derivatives.

The double bond at C-22 in the side chain is also a target for modification. While often subjected to addition reactions like epoxidation, subsequent ring-opening of the resulting epoxide with various nucleophiles can be considered a form of substitution, leading to a range of oxygenated derivatives at the C-22 and C-23 positions. acs.org

Additionally, the synthesis of lanosterol (B1674476) derivatives with aminomethyl groups substituted at the 14-α position has been reported as inhibitors of ergosterol biosynthesis. rsc.org This suggests that similar substitutions on the ergosterol scaffold could be explored.

Molecular and Cellular Mechanisms of Action of Ergosterol Hydrogen Succinate

Interactions with Biological Membranes

The plasma membrane, a dynamic and complex barrier, is a primary target for the actions of ergosterol (B1671047) hydrogen succinate (B1194679). Its effects are a direct consequence of its structural similarity to ergosterol, allowing it to intercalate into the lipid bilayer and alter its fundamental properties.

Integration and Distribution within Lipid Bilayers

Ergosterol hydrogen succinate, much like its parent compound ergosterol, integrates into the phospholipid bilayer of cellular membranes. The precise distribution and orientation within the membrane are governed by the physicochemical properties of both the succinate derivative and the surrounding lipid environment. It is thought to associate with sphingolipids, contributing to the formation of membrane microdomains, often referred to as lipid rafts. nih.gov These specialized regions are enriched in certain lipids and proteins and play crucial roles in various cellular processes, including signal transduction and membrane trafficking. nih.govnih.gov

Influence on Membrane Fluidity, Permeability, and Organization

Interactive Table: Influence of Sterols on Membrane Properties

PropertyEffect of Ergosterol/DerivativesSignificance
Fluidity Modulates fluidity, maintaining an optimal stateEssential for protein function and membrane trafficking nih.govresearchgate.netresearchgate.net
Permeability Regulates the passage of ions and small moleculesCritical for maintaining cellular homeostasis nih.govresearchgate.netresearchgate.net
Organization Promotes the formation of lipid raftsImportant for signal transduction and protein sorting nih.govnih.gov

Modulation of Membrane-Associated Enzyme and Protein Functions

The alterations in membrane properties induced by this compound have profound consequences for the function of membrane-associated proteins and enzymes. The activity of many of these proteins is highly dependent on the lipid environment. nih.gov For instance, the proper localization and function of membrane transporters, such as the multidrug resistance protein Cdr1p in Candida albicans, are reliant on the presence of ergosterol. nih.govnih.gov Disruption of the normal sterol composition can lead to the mislocalization and reduced activity of these vital proteins. nih.govnih.gov

Distinct Effects on Membrane Dynamics Compared to Cholesterol

While both ergosterol and cholesterol are sterols that modulate membrane properties, they exhibit distinct effects. Research has shown that cholesterol generally has a stronger condensing effect on lipid bilayers, leading to thicker and more ordered membranes compared to ergosterol. nih.govrice.edu In some lipid environments, ergosterol can even cause a thinning of the membrane, an effect opposite to that of cholesterol. nih.govrice.edu These differences are attributed to the subtle structural variations between the two molecules, including the presence of an additional double bond and a methyl group in ergosterol. nih.gov

Modulation of Fungal Ergosterol Biosynthesis Pathways

Beyond its direct interactions with the membrane, this compound can also interfere with the intricate enzymatic pathway responsible for the synthesis of ergosterol itself. This represents a critical mechanism of its antifungal activity.

Interference with Key Biosynthetic Enzymes

The ergosterol biosynthesis pathway is a complex, multi-step process involving numerous enzymes. ontosight.ainih.govresearchgate.net This pathway is a well-established target for many antifungal drugs. nih.govwikipedia.orgnih.gov Several key enzymes in this pathway are particularly susceptible to inhibition. These include:

Lanosterol (B1674476) 14α-demethylase (Erg11p): A crucial enzyme that is the target of azole antifungals. nih.govmdpi.commdpi.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. mdpi.com

Squalene (B77637) epoxidase (Erg1p): Another key enzyme in the pathway, targeted by allylamine (B125299) antifungals. nih.gov

Sterol Δ14-reductase and Sterol Δ8-Δ7 isomerase: These enzymes are inhibited by morpholine (B109124) antifungals. nih.gov

While the precise enzymatic targets of this compound are a subject of ongoing research, its structural similarity to ergosterol precursors suggests a potential for competitive inhibition of one or more of these key enzymes. By interfering with this vital pathway, this compound can disrupt the production of ergosterol, leading to a cascade of detrimental effects on fungal cell membrane integrity and function. nih.gov

Interactive Table: Key Enzymes in Ergosterol Biosynthesis and Their Inhibitors

EnzymeGeneFunctionKnown Inhibitors
Lanosterol 14α-demethylaseERG11Converts lanosterol to an ergosterol precursorAzoles (e.g., fluconazole, ketoconazole) nih.govmdpi.commdpi.com
Squalene epoxidaseERG1Catalyzes the epoxidation of squaleneAllylamines (e.g., terbinafine) nih.gov
Sterol Δ14-reductaseERG24Reduces the C14-15 double bondMorpholines nih.gov
Sterol Δ8-Δ7 isomeraseERG2Isomerizes the C8-9 double bondMorpholines nih.gov

Consequences for Fungal Cell Membrane Homeostasis and Viability

Ergosterol is a vital component of the fungal plasma membrane, where it plays a role analogous to cholesterol in mammalian cells. wikipedia.org It is critical for maintaining membrane fluidity, permeability, and integrity. nih.govnih.gov The depletion of ergosterol and the accumulation of abnormal sterol intermediates severely disrupt these functions. The presence of ergosterol influences the packing of phospholipids, increasing the thickness and order of the lipid bilayer. nih.gov A lack of ergosterol leads to a more permeable and less stable membrane, making the fungus susceptible to osmotic stress and causing leakage of essential ions and small molecules, ultimately leading to cell death. wikipedia.org

Furthermore, the proper function of many membrane-bound proteins, such as the H+-ATPase and various transporters, is dependent on the specific lipid environment created by ergosterol. mdpi.comnih.gov Disruption of sterol homeostasis can lead to the mislocalization and reduced activity of these proteins, impairing nutrient uptake, ion balance, and the efflux of toxic substances. mdpi.com The accumulation of ergosterol at the plasma membrane can cause invaginations and defects in cell wall formation, further compromising the structural integrity of the fungal cell and reducing its pathogenicity. nih.gov

Intracellular Signaling Pathway Modulation

Beyond its structural role in the cell membrane, ergosterol and its derivatives are implicated in the modulation of key intracellular signaling pathways that govern cell survival and death.

Induction of Programmed Cell Death Mechanisms (Apoptosis)

Programmed cell death, or apoptosis, is a controlled mechanism for cell suicide that is essential for development and tissue homeostasis. There is growing evidence that fungi can undergo a similar process. While direct studies on this compound inducing apoptosis in fungi are limited, related compounds have shown such activity. For example, ergosterol peroxide, a derivative of ergosterol, has been shown to induce apoptosis in human leukemia cells. nih.gov In the context of fungal-host interactions, ergosterol on the fungal cell surface can trigger a form of programmed cell death called pyroptosis in host immune cells. mdpi.com It is hypothesized that significant disruption of sterol homeostasis by compounds like this compound could create cellular stress sufficient to trigger intrinsic apoptotic pathways within the fungal cell itself, although this requires further investigation.

Research into Modulation of Specific Signaling Cascades (e.g., AKT/GSK-3β, Wnt/β-catenin)

Recent research has shed light on the ability of ergosterol, the parent compound of this compound, to modulate critical signaling pathways involved in cell proliferation and survival. Specifically, studies in human breast cancer cells have demonstrated that ergosterol can suppress the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is often dysregulated in cancer, leading to uncontrolled cell growth.

The mechanism of this suppression involves the inhibition of the AKT/GSK-3β axis. nih.govnih.gov Ergosterol was found to significantly reduce the phosphorylation of Akt, a key signaling kinase. nih.govresearchgate.net This in turn affects the activity of Glycogen Synthase Kinase 3β (GSK-3β), a downstream target of Akt. In its active state, GSK-3β phosphorylates β-catenin, marking it for degradation. By inhibiting Akt phosphorylation, ergosterol effectively keeps GSK-3β active, leading to decreased stability and nuclear translocation of β-catenin. nih.gov This prevents the activation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation. nih.gov Given that this compound retains the core sterol structure, it is plausible that it could exert similar inhibitory effects on these fundamental signaling cascades in fungal cells, contributing to its antifungal activity.

Role in Cellular Oxidative Stress Regulation

This compound, as a derivative of ergosterol, is anticipated to play a role in the intricate process of cellular oxidative stress regulation. While direct studies on this compound are limited, the extensive research on its parent compound, ergosterol, provides a strong foundation for understanding its potential mechanisms. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage. Ergosterol, a primary sterol in fungi, has demonstrated significant antioxidant properties, which are likely conferred to its succinate ester.

Scientific investigations have shown that ergosterol can effectively reduce the levels of intracellular ROS. Although direct experimental data for this compound is not available, the inherent properties of the ergosterol molecule suggest a similar capacity. Ergosterol has been found to react with hydrogen peroxide (H₂O₂), a major ROS, thereby inhibiting lipid peroxidation and reducing intracellular ROS levels. nih.gov In studies using canine kidney cells (MDCK), ergosterol pretreatment was shown to attenuate the overproduction of ROS induced by gentamicin.

One study on Monascus anka demonstrated that ergosterol isolated from this fungus could significantly reduce ROS levels in damaged cells. sci-hub.se The treatment of cells with ergosterol led to a dose-dependent decrease in ROS, highlighting its protective effect against oxidative damage. sci-hub.se The structural features of ergosterol, particularly the conjugated double bonds in its B-ring, are believed to be crucial for its ability to scavenge free radicals, a primary mechanism for reducing ROS. mdpi.com

The addition of a succinate group to form this compound may modulate its solubility and cellular uptake, potentially influencing its bioavailability and effectiveness in reducing ROS. However, without specific studies, this remains a topic for future investigation.

The mitigation of oxidative damage by ergosterol, and by extension potentially this compound, involves several interconnected mechanisms. A primary mechanism is the direct scavenging of free radicals, which prevents them from damaging cellular components like lipids, proteins, and DNA. The antioxidant properties of ergosterol have been shown to be effective in protecting membrane lipids from oxidation. researchgate.netnih.gov

In yeast models, ergosterol is integral to the cell's resistance against oxidative agents like tert-butyl hydroperoxide, which initiates lipid peroxidation. mdpi.com The presence of ergosterol in cellular membranes helps to maintain their integrity and fluidity, which can be compromised by oxidative stress.

Furthermore, ergosterol has been shown to influence cellular signaling pathways involved in the oxidative stress response. For instance, ergosterol treatment has been observed to up-regulate the expression of several antioxidant enzymes. nih.gov In a study on rat myocardial injury, ergosterol demonstrated antioxidant effects through a mechanism dependent on the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov

Computational studies have further elucidated the antioxidant mechanism of ergosterol, suggesting it operates through an electron transfer followed by a proton transfer, which is an efficient way to neutralize free radicals. researchgate.netnih.gov This intrinsic chemical property is a cornerstone of its ability to mitigate oxidative damage.

The table below summarizes key research findings on the antioxidant effects of ergosterol, which are considered relevant for understanding the potential actions of this compound.

Cellular Model Inducer of Oxidative Stress Key Findings on Ergosterol's Effects Reference
Yeast (Saccharomyces cerevisiae)tert-butyl hydroperoxideInvolved in resistance to the oxidizing agent and protects lipids against oxidation in liposomes. researchgate.netnih.gov
Rat MyocardiumLipopolysaccharide (LPS)Reduced myocardial injury via antioxidant and anti-apoptotic effects, modulated through an Nrf2 signaling-dependent mechanism. nih.gov
Monascus anka cellsHydrogen Peroxide (H₂O₂)Improved survival rate of damaged cells and reduced intracellular ROS levels. sci-hub.se
Canine Kidney (MDCK) CellsGentamicinAttenuated ROS overproduction and enhanced activities of antioxidant enzymes (SOD, GSH, CAT). researchgate.net

While these findings are for ergosterol, they provide a strong indication of the likely mechanisms by which this compound would act to mitigate cellular oxidative damage. The succinate moiety could potentially enhance these effects by altering the compound's physical properties and interactions within the cellular environment.

Academic Research into Biological Activities and Their Underlying Mechanisms

Antifungal Activity Studies

The structural similarity of ergosterol (B1671047) hydrogen succinate (B1194679) to ergosterol, an essential component of fungal cell membranes, has prompted investigations into its antifungal potential. wikipedia.orgnih.gov Ergosterol is critical for maintaining the integrity, fluidity, and proper function of these membranes. nih.govmdpi.commdpi.com Its absence or disruption can lead to catastrophic failure of the fungal cell. youtube.com

Inhibition of Fungal Pathogen Growth and Proliferation

Research has explored the ability of ergosterol derivatives to inhibit the growth and proliferation of various fungal pathogens. The rationale behind this is that these compounds might interfere with the normal functions of ergosterol in the fungal cell membrane, leading to growth inhibition. Studies have shown that targeting the ergosterol biosynthesis pathway is an effective antifungal strategy. mdpi.comnih.gov

Mechanisms of Fungal Cell Membrane Disruption

The primary mechanism by which many antifungal agents work is by disrupting the fungal cell membrane, with ergosterol being a key target. wikipedia.orgnih.gov Polyene antifungals, for example, bind directly to ergosterol, creating pores in the membrane that lead to leakage of essential ions and ultimately cell death. youtube.com Azole antifungals inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for ergosterol synthesis. nih.gov This inhibition disrupts the membrane's integrity and increases its permeability, resulting in cell lysis. nih.gov While the precise mechanisms of ergosterol hydrogen succinate are still under investigation, it is hypothesized that it may interfere with membrane structure and function due to its similarity to ergosterol.

Investigation of Efficacy Against Specific Fungal Species (e.g., Candida albicans, Aspergillus niger)

Candida albicans and Aspergillus niger are two clinically significant fungal pathogens that have been the focus of antifungal research. C. albicans is a common cause of opportunistic infections in humans, ranging from superficial to life-threatening systemic conditions. nih.gov The susceptibility of C. albicans to drugs targeting the ergosterol pathway is well-documented. nih.govnih.govnih.gov

Aspergillus niger is another opportunistic pathogen that can cause severe infections, particularly in immunocompromised individuals. nih.gov Research into the synergistic effects of various compounds with traditional antifungals against Aspergillus species has shown promise. For instance, a combination of pitavastatin (B1663618) and itraconazole (B105839) demonstrated significant synergistic antifungal activity against several Aspergillus species, including A. niger, by decreasing ergosterol levels. nih.gov

Table 1: Antifungal Research Data

Fungal SpeciesResearch FocusKey Findings
Candida albicansTarget for ergosterol biosynthesis inhibitors.Inhibition of the ergosterol pathway is a primary strategy for antifungal drugs. mdpi.comnih.gov
Aspergillus nigerSynergistic effects of compounds targeting ergosterol.Combination therapies can enhance antifungal efficacy by reducing ergosterol content. nih.gov

Synergistic Effects with Conventional Antifungal Agents

A significant area of research is the potential for this compound and related compounds to act synergistically with existing antifungal drugs. This approach could enhance the efficacy of current treatments, potentially overcoming drug resistance. For example, studies have shown that inhibiting the calcineurin signaling pathway can dramatically enhance the activity of antifungal agents that target ergosterol biosynthesis, such as azoles and terbinafine. nih.gov This synergistic effect has been observed against Candida species, including those known for intrinsic or acquired resistance. nih.gov

Antineoplastic Research Directions

Beyond its antifungal properties, the potential of ergosterol and its derivatives as anticancer agents is an emerging area of investigation.

Studies on the Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, LNCaP)

Research has explored the effects of ergosterol and its derivatives on various cancer cell lines, including the breast cancer cell line MCF-7 and the prostate cancer cell line LNCaP.

Studies on ergosterol have demonstrated its ability to inhibit the viability of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.govnih.gov It was found to induce cell cycle arrest at the G0/G1 phase and suppress the formation of spheroids. nih.gov The mechanism appears to involve the inhibition of the Wnt/beta-catenin signaling pathway. nih.gov Furthermore, derivatives of ergosterol peroxide have also shown cytotoxic effects against MCF-7 cells. mdpi.comscielo.br

The LNCaP cell line, derived from a human prostate cancer metastasis, is an androgen-sensitive line widely used in prostate cancer research. cytion.comcytion.com It is used to study the biological response to androgens and to screen potential therapeutic agents. cytion.comnih.gov While direct studies on this compound with LNCaP cells are limited in the provided results, the known responsiveness of this cell line to various compounds makes it a relevant model for future investigations into the antineoplastic effects of ergosterol derivatives. nih.gov

Table 2: Antineoplastic Research Data

Cell LineCancer TypeCompound StudiedKey Findings
MCF-7Breast CancerErgosterolInhibited cell viability and induced cell cycle arrest. nih.govnih.gov
MCF-7Breast CancerErgosterol Peroxide DerivativesExhibited significant cytotoxicity. mdpi.comscielo.br
LNCaPProstate CancerGeneralAndrogen-sensitive and used to study cancer cell proliferation. cytion.comnih.gov

Anti-inflammatory Property Investigations

The anti-inflammatory potential of ergosterol and its derivatives is a significant area of study. The succinate component of EHS may also play a role, as succinate itself is recognized as a signaling molecule in inflammation. nih.gov

Ergosterol and its related compounds have been shown to modulate the production of inflammatory cytokines. nih.gov For example, ergosterol can suppress the expression of inflammatory mediators through pathways such as the JAK/STAT and NF-κB signaling pathways. nih.gov It is anticipated that this compound would exhibit similar, if not enhanced, anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in various in vitro models.

Oxidative stress is a key contributor to inflammation and cellular damage. Ergosterol has demonstrated antioxidant properties by reacting with reactive oxygen species and inhibiting lipid peroxidation. nih.gov This activity helps to protect cells from oxidative damage. nih.gov The succinate ester of ergosterol may contribute to these antioxidant effects, potentially leading to a reduction in oxidative stress markers in cellular models.

Data Tables

Table 1: Effects of Ergosterol and its Derivatives on Cancer Cell Lines

CompoundCell LineEffectKey FindingsReference
ErgosterolMCF-7, MDA-MB-231Cell Cycle Arrest (G0/G1)Inhibition of Wnt/β-catenin pathway nih.gov
Ergosterol PeroxideHL60Apoptosis Induction- nih.gov
Ergosterol PeroxideRenal Carcinoma CellsCell Cycle Arrest, ApoptosisDownregulation of β-catenin researchgate.netnih.gov
Ergosterol Peroxide Derivative (3g)MDA-MB-231Apoptosis, GLS1 InhibitionIncreased ROS production nih.gov

Table 2: Anti-inflammatory and Antioxidant Activities of Ergosterol

ActivityModelMechanismReference
Anti-inflammatoryMacrophages, Chondrosarcoma cellsSuppression of JAK/STAT and NF-κB pathways nih.gov
AntioxidantIn vitroInhibition of lipid peroxidation, reduction of ROS nih.gov

Advanced Methodologies in Ergosterol Hydrogen Succinate Research

Biophysical and Spectroscopic Techniques for Membrane Interaction Analysis

Neutron scattering techniques have emerged as powerful, non-invasive tools for elucidating the structural and dynamic properties of lipid membranes. ansfoundation.org These methods are particularly well-suited for studying the influence of embedded molecules like ergosterol (B1671047).

Neutron Membrane Diffraction (NMD) is a high-resolution technique used to determine the precise location and orientation of molecules within a lipid bilayer. mdpi.com By measuring the diffraction of neutrons from ordered stacks of lipid membranes, researchers can construct a scattering length density (SLD) profile, which maps the distribution of components perpendicular to the membrane surface. mdpi.com

Table 1: Comparative Effects of Ergosterol and Cholesterol on Membrane Structure via Neutron Diffraction Data synthesized from referenced studies.

ParameterErgosterolCholesterolReference
Embedding PositionShallow, near the membrane surfaceDeeper within the hydrocarbon core
Effect on Membrane ThicknessMinimal change; can cause slight thinningSignificant increase (condensing effect) mdpi.com

Neutron Spin Echo (NSE) spectroscopy is a unique technique that probes the dynamics of soft matter systems, such as cell membranes, on nanosecond timescales. ansfoundation.org It measures the collective motions of molecules, providing direct information about the mechanical properties of the membrane, including its bending rigidity or stiffness. ansfoundation.org

Application of NSE to ergosterol-containing membranes has yielded surprising results that challenge the traditional view of sterols as simple membrane rigidifiers. Unlike cholesterol, which consistently increases membrane stiffness, ergosterol exhibits a concentration-dependent effect. ansfoundation.org At lower concentrations, ergosterol can slightly increase membrane rigidity. mdpi.com However, as its concentration increases, it can lead to a softening of the membrane. mdpi.com This dual behavior suggests a more complex regulatory role for ergosterol in modulating the mechanical properties of fungal membranes.

Quasielastic Neutron Scattering (QENS) is a powerful method for investigating the diffusive motions of atoms and molecules over short distances and timescales. In membrane studies, QENS can track the lateral movement of lipid molecules within the bilayer, providing a measure of membrane fluidity. The technique can distinguish between different diffusion models, such as continuous (Fickian) diffusion and jump diffusion. mdpi.com

QENS studies have uncovered a fundamental difference in how ergosterol and cholesterol affect lipid dynamics. While cholesterol slows down the continuous, fluid-like diffusion of lipids, ergosterol induces a completely different pattern of movement described as "jump diffusion." mdpi.com This suggests that lipids in the presence of ergosterol are transiently trapped and then hop to a new location, a stop-and-go pattern distinct from the smooth diffusion observed in pure lipid or cholesterol-containing membranes. This finding indicates that ergosterol fundamentally alters the microscopic dynamics and viscosity of the lipid environment.

Table 2: Influence of Sterols on Lipid Diffusion Dynamics Measured by QENS Data synthesized from referenced studies.

SterolObserved Lipid Diffusion MechanismEffect on Diffusion RateReference
None (Pure Lipid Membrane)Continuous (Fickian) DiffusionBaseline mdpi.com
ErgosterolJump DiffusionModerate reduction mdpi.com
CholesterolContinuous (Fickian) DiffusionSignificant reduction mdpi.com

In Vitro Cellular Models for Compound Evaluation

The therapeutic potential of sterol compounds is evaluated using a variety of established in vitro cellular models. These systems allow for controlled investigation of a compound's biological activity against specific cell types, such as fungal pathogens or cancer cells.

Ergosterol is the primary sterol in fungal cell membranes, making its synthesis pathway a key target for antifungal drugs like azoles. Fungal cell culture systems are indispensable for studying compounds that interfere with ergosterol's function or synthesis. Pathogenic yeast species, particularly those from the genus Candida such as Candida albicans, are commonly used models.

In these systems, the antifungal activity of a test compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible fungal growth. Further studies may investigate the compound's effect on the integrity of the fungal cell membrane or its ability to disrupt established fungal biofilms. The unique role and structure of ergosterol in fungal membranes is the basis for the selective action of major antifungal drugs.

The potential of sterol compounds, including ergosterol, as anticancer agents is actively being researched using mammalian cancer cell lines. These immortalized cells, derived from human tumors, provide a robust and reproducible model system for evaluating antineoplastic activity. Breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, are frequently employed in such studies.

Research has shown that ergosterol can inhibit the viability and proliferation of these breast cancer cells. Cellular assays are used to measure a compound's impact on key cancer-related processes, including:

Cell Viability: Determining the concentration of the compound that reduces the number of living cancer cells.

Cell Cycle Arrest: Analyzing if the compound stops cancer cells from progressing through the division cycle.

Migration and Invasion: Assessing the compound's ability to prevent cancer cells from moving and invading surrounding tissues, often using Boyden chamber assays.

Spheroid Formation: Evaluating the inhibition of the cells' ability to form three-dimensional tumor-like structures.

Studies on ergosterol have demonstrated its ability to induce cell cycle arrest and suppress spheroid formation in breast cancer cell lines, highlighting its potential as a therapeutic candidate.

Genetic and Omics Approaches for Pathway Elucidation in Ergosterol Research

While specific genetic and omics studies focusing solely on ergosterol hydrogen succinate (B1194679) are not extensively documented in publicly available research, a wealth of information exists for its parent compound, ergosterol. The methodologies described below are standard advanced techniques used to elucidate the biosynthetic pathway of ergosterol and the cellular responses to its fluctuation. These approaches would be directly applicable to investigating the metabolic fate and effects of ergosterol hydrogen succinate. The model organism Saccharomyces cerevisiae (baker's yeast) is a primary tool for this research due to its genetic tractability.

Gene Deletion and Overexpression Studies in Model Fungi (e.g., Saccharomyces cerevisiae)

The ergosterol biosynthesis pathway in S. cerevisiae is a complex process involving over 25 enzymes, each encoded by a specific ERG gene. mdpi.com Genetic manipulation of these genes through targeted deletion or overexpression is a cornerstone for understanding the pathway's function and regulation.

Gene Deletion Studies:

Systematic deletion of non-essential ERG genes allows researchers to identify the specific function of the encoded enzyme. When a gene in the pathway is deleted, the synthesis of ergosterol is halted at that specific step, leading to the accumulation of the substrate for that enzyme. This accumulation of intermediate sterols can have various effects on the cell, ranging from altered membrane fluidity to increased susceptibility to certain stresses. For instance, deleting genes involved in the later stages of the pathway, such as ERG2, ERG5, or ERG6, results in viable yeast strains that produce altered sterol profiles instead of ergosterol. nih.gov These mutant strains are invaluable tools for studying the structural requirements of sterols for various cellular functions.

Gene Overexpression Studies:

Conversely, overexpressing ERG genes, often by placing them under the control of a strong, constitutive promoter on a multi-copy plasmid, can help identify rate-limiting steps in the pathway. If overexpressing a particular enzyme leads to a significant increase in ergosterol production, it suggests that this step was a bottleneck. For example, studies have shown that overexpressing a truncated, soluble form of HMG-CoA reductase (tHMG1), a key enzyme in the early part of the pathway, leads to the accumulation of the precursor squalene (B77637). nih.gov To further increase ergosterol, downstream genes like ERG1 (squalene epoxidase) and ERG11 (lanosterol 14α-demethylase) have been overexpressed, resulting in a significant increase in total sterol content.

These genetic manipulations provide critical insights into the flow of metabolites through the pathway and how the cell maintains sterol homeostasis.

Table 1: Effects of Gene Deletion and Overexpression on the Ergosterol Pathway in S. cerevisiae

GeneEncoded EnzymeEffect of DeletionEffect of Overexpression
ERG1 Squalene epoxidaseLethalDecreases squalene, increases lanosterol (B1674476) and later sterols
ERG2 C-8 sterol isomeraseAccumulation of fecosterol, viableMinor changes to sterol profile
ERG6 C-24 sterol methyltransferaseAccumulation of zymosterol, viableCan alter the ratio of ergosterol to other sterols
ERG11 Lanosterol 14α-demethylaseLethalDecreases lanosterol, increases downstream sterols
UPC2 Transcriptional regulatorReduced expression of ERG genesIncreased expression of ERG genes, enhanced ergosterol production

This table is interactive and can be sorted by column.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful tools for obtaining a global view of the cellular response to a specific stimulus. In the context of ergosterol research, these "omics" approaches are used to understand how cells adapt to the depletion or alteration of ergosterol. While direct studies on this compound are lacking, the response to ergosterol depletion, often induced by antifungal drugs that target the ergosterol biosynthesis pathway, has been extensively studied.

Transcriptomic Profiling:

When yeast cells are exposed to conditions that limit ergosterol availability, they mount a robust transcriptional response. Microarray and RNA-sequencing studies have shown that a primary response is the upregulation of many ERG genes. nih.gov This response is largely mediated by the transcription factor Upc2p, which binds to the sterol regulatory element (SRE) in the promoter region of these genes. mdpi.com For example, in response to low ergosterol levels, the transcription of UPC2 itself is induced, creating a positive feedback loop to enhance sterol uptake and synthesis. mdpi.com Beyond the ERG genes, transcriptomic analyses reveal changes in genes related to cell wall integrity, stress response (like heat shock proteins), and mitochondrial function, highlighting the broad cellular impact of altered sterol metabolism. mdpi.com

Proteomic Profiling:

Proteomic studies, often using techniques like mass spectrometry, complement transcriptomic data by showing how changes in gene expression translate to the protein level. These analyses can reveal post-transcriptional and post-translational regulatory mechanisms that are not apparent from RNA levels alone. In response to perturbations in the ergosterol pathway, proteomic analyses would be expected to show increased levels of Erg proteins, consistent with the transcriptomic data. Additionally, changes in the abundance of proteins involved in lipid metabolism, membrane transport, and stress responses would provide a more complete picture of the cellular adaptation. For instance, proteins involved in the formation of lipid droplets, where ergosteryl esters are stored, may be upregulated to sequester excess sterol intermediates that could otherwise be toxic.

Together, these omics approaches provide a systems-level understanding of the intricate network that governs ergosterol homeostasis and the cellular consequences of its disruption.

Table 2: Summary of Key Transcriptomic and Proteomic Findings in Response to Ergosterol Depletion in S. cerevisiae

Omics LevelKey FindingsImplication
Transcriptomics Upregulation of most ERG genesCompensatory mechanism to restore ergosterol levels
Induction of UPC2 and ECM22 transcription factorsActivation of the primary regulators of sterol homeostasis
Changes in expression of cell wall integrity genes (TIR family)Adaptation to altered membrane properties
Upregulation of heat shock protein (HSP) genesGeneral stress response to cellular perturbation
Proteomics Increased abundance of Erg enzymesConfirmation of transcriptional upregulation
Changes in mitochondrial proteinsReflects the link between ergosterol and mitochondrial function
Altered levels of proteins involved in lipid droplet formationManagement of sterol storage and detoxification of intermediates

This table is interactive and can be sorted by column.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Ergosterol (B1671047) Hydrogen Succinate (B1194679) Derivatives

The targeted design and creation of new molecules based on the ergosterol hydrogen succinate scaffold is a key area of future research. By systematically modifying its chemical structure, scientists aim to enhance its beneficial properties and tailor it for specific applications.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For ergosterol derivatives, SAR studies aim to identify which parts of the molecule are crucial for its effects. For instance, research on various ergosterol derivatives has shown that modifications to the sterol's side chain or the introduction of different chemical groups can significantly alter their bioactivity, including anti-inflammatory and anti-tumor effects. mdpi.comnih.gov

Future SAR studies on this compound will likely involve synthesizing a library of related compounds with systematic variations. For example, the length and composition of the succinate ester could be altered, or modifications could be made to the ergosterol ring structure itself. These new derivatives would then be tested in various biological assays to determine how these changes affect their activity. This systematic approach allows researchers to build a comprehensive map linking specific structural features to desired biological outcomes, such as enhanced antioxidant or anti-inflammatory properties. nih.gov

A major goal in drug development is to create compounds that act selectively on their intended target, minimizing off-target effects. Since ergosterol is a vital component of fungal cell membranes but absent in animals, it is already a prime target for antifungal drugs. wikipedia.org Derivatives of this compound can be designed to have even greater selectivity for fungal-specific enzymes or membrane proteins. For example, fenpropimorph, a morpholine (B109124) derivative, targets the enzymes Erg2 and Erg24 in the ergosterol biosynthetic pathway. nih.gov By understanding the three-dimensional structure of these target proteins, new derivatives can be designed to fit perfectly into the active site, enhancing their inhibitory effect on the fungus while having minimal interaction with human cells. This structure-based design approach can lead to the development of more potent and safer antifungal agents. nih.gov

Interdisciplinary Approaches to Sterol Research

The complexity of sterol function within the cell necessitates a combination of different scientific disciplines. Integrating computational methods with large-scale biological data analysis is paving the way for a more holistic understanding of compounds like this compound.

Computational modeling and molecular dynamics simulations are powerful tools for studying how sterols like ergosterol and its derivatives behave within a cell membrane. nih.gov These simulations can reveal detailed information at the atomic level, such as how this compound influences membrane fluidity, thickness, and the organization of other lipids. nih.govresearchgate.net Studies have shown that ergosterol has a different effect on membrane properties compared to cholesterol, the primary sterol in mammalian cells. nih.govacs.org Ergosterol tends to have a higher ordering effect on the fatty acid chains of phospholipids. nih.gov

Future simulations can model the specific interactions of this compound with membrane proteins and lipids, predicting how it might alter membrane domains or the function of membrane-bound enzymes. These computational insights can guide the design of new derivatives with optimized membrane-interacting properties. nih.gov

Table 1: Comparison of Membrane Properties Influenced by Sterols from Molecular Dynamics Simulations

Membrane Property Effect of Cholesterol Effect of Ergosterol Reference
Bilayer Thickness Increases membrane thickness Less condensation effect; does not change thickness as much as cholesterol nih.govacs.org
Lipid Chain Ordering Increases order of phospholipid acyl chains Has a higher ordering effect on phospholipid acyl chains compared to cholesterol nih.gov
Lateral Diffusion Maintains continuous lateral diffusion of lipids Promotes jump diffusion of lipids acs.org
Membrane Fluidity Modulates fluidity, creating a liquid-ordered phase Modulates fluidity, with some studies suggesting it can rigidify or soften membranes at different concentrations nih.govacs.org

"Omics" fields, such as transcriptomics (studying all gene transcripts) and proteomics (studying all proteins), provide a vast amount of data on how cells respond to stimuli. Any process that changes a cell's state or activity due to a sterol stimulus is known as a cellular response to a sterol. jax.orgjax.org By treating fungal or other eukaryotic cells with this compound and analyzing the subsequent changes in gene expression and protein levels, researchers can build a comprehensive picture of its cellular effects.

For example, single-cell transcriptomics can reveal how different cell types within a population respond to sterol-based compounds. nih.gov Integrating this data can uncover entire pathways affected by the compound, from metabolism to stress responses. nih.govnih.gov This systems-level understanding is crucial for identifying novel therapeutic targets and understanding the broader biological roles of ergosterol derivatives. nih.gov

Broader Implications for Eukaryotic Cell Biology and Pathogen Control

The study of this compound has implications that extend beyond a single molecule, contributing to our fundamental understanding of eukaryotic life and our ability to control pathogenic organisms.

Ergosterol is essential for the proper structure and function of fungal cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. mdpi.comasm.org Its role is so critical that its synthesis pathway is a primary target for many antifungal drugs. wikipedia.orgmdpi.com The distribution of ergosterol within the cell is tightly controlled, and disruptions can lead to cell wall defects and reduced virulence in pathogenic fungi. nih.govresearchgate.net

Because ergosterol is present in fungi and some protozoa but not in animals, it represents a key vulnerability that can be exploited for pathogen control. wikipedia.org Research into ergosterol derivatives like the hydrogen succinate ester could lead to new antifungal agents that are more effective or overcome existing drug resistance. Understanding the precise role of ergosterol in the life cycle of pathogens like Candida species and Cryptococcus neoformans is vital for developing new therapeutic strategies. mdpi.comnih.gov The insights gained from studying these specific sterols could also be applied to develop treatments for other pathogens that rely on unique sterols for survival.

Understanding Sterol Metabolism in the Context of Drug Resistance Mechanisms

The rise of antifungal drug resistance is a significant global health threat, making the exploration of new compounds and their interactions with fungal resistance mechanisms a critical area of research. Fungal pathogens have developed various strategies to counteract the effects of antifungal drugs, many of which target the ergosterol biosynthesis pathway.

Future research into this compound should focus on its potential to circumvent or overcome these resistance mechanisms. Key research questions would include:

Interaction with Efflux Pumps: A common resistance mechanism is the overexpression of efflux pumps that actively remove antifungal drugs from the fungal cell. Studies could investigate whether this compound is a substrate for these pumps. Its modified structure might prevent recognition and expulsion, allowing it to accumulate within the fungal cell and exert its effect.

Impact on Altered Ergosterol Biosynthesis Pathways: Fungi can develop resistance by acquiring mutations in the genes of the ergosterol biosynthesis pathway, such as ERG11, ERG3, or ERG6. This leads to a modified sterol composition in the cell membrane, reducing the binding affinity of antifungal drugs. Research is needed to determine how this compound interacts with these altered pathways. It may inhibit different enzymes in the pathway or its efficacy may be independent of the final ergosterol product, offering an advantage against resistant strains.

Synergistic Effects with Existing Antifungals: Investigating the combination of this compound with established antifungal agents could reveal synergistic effects. It might, for instance, disrupt the fungal membrane in a way that enhances the penetration and efficacy of other drugs, potentially re-sensitizing resistant strains.

A deeper understanding of how this specific derivative interacts with the molecular machinery of resistant fungi will be crucial in determining its potential as a next-generation antifungal agent.

Exploiting Fungal-Specific Sterol Pathways for Novel Selective Interventions

The ergosterol biosynthesis pathway is an attractive target for antifungal drugs because it is essential for fungi but absent in humans, who synthesize cholesterol. This specificity allows for the development of drugs with high selectivity and potentially lower toxicity. Enzymes that are unique to the fungal pathway, such as those involved in the later steps of ergosterol synthesis, represent prime targets for novel interventions.

This compound could be a valuable tool in the development of such selective therapies. Future research should explore:

Targeting Fungal-Specific Enzymes: The unique structure of this compound may allow it to selectively inhibit fungal-specific enzymes in the ergosterol pathway that are not targeted by current drugs. For example, enzymes like sterol C-24 methyltransferase (Erg6p), which is absent in the mammalian cholesterol synthesis pathway, could be a potential target. Detailed enzymatic assays would be required to identify specific inhibitory actions.

Disruption of Fungal Membrane Integrity: Ergosterol is vital for maintaining the integrity, fluidity, and function of the fungal cell membrane. The introduction of this compound into the membrane could disrupt its normal architecture and function. The succinate group could alter the packing of sterols and phospholipids, leading to increased membrane permeability and, ultimately, cell death. This mechanism might be less susceptible to the resistance mechanisms that affect drugs targeting specific enzymes.

Induction of Cell Stress and Apoptosis: The accumulation of abnormal sterols or the disruption of the cell membrane can induce cellular stress and trigger programmed cell death (apoptosis) in fungi. Research could focus on the cellular and molecular consequences of treating fungi with this compound, including the activation of stress response pathways and apoptotic markers.

By focusing on the unique aspects of fungal sterol metabolism, research into this compound could pave the way for the development of new, selective, and effective antifungal therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.